N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase Inhibition c-Src Selectivity

N-(4-Fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477226-19-0) is a rationally designed derivative of the pyrrolo[2,3-d]pyrimidine chemotype. This scaffold was established as a potent inhibitor of the tyrosine kinase c-Src, with the unsubstituted parent core, CGP-62464, demonstrating an in vitro IC50 of 100 nM.

Molecular Formula C25H19FN4
Molecular Weight 394.453
CAS No. 477226-19-0
Cat. No. B2461801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477226-19-0
Molecular FormulaC25H19FN4
Molecular Weight394.453
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=C(C=C4)F)C5=CC=CC=C5
InChIInChI=1S/C25H19FN4/c26-20-13-11-18(12-14-20)15-27-24-23-22(19-7-3-1-4-8-19)16-30(25(23)29-17-28-24)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,27,28,29)
InChIKeySJZWYXIJZGHJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477226-19-0): A Differentiated Src-Kinase Scaffold Derivative for Targeted Synthesis


N-(4-Fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477226-19-0) is a rationally designed derivative of the pyrrolo[2,3-d]pyrimidine chemotype. This scaffold was established as a potent inhibitor of the tyrosine kinase c-Src, with the unsubstituted parent core, CGP-62464, demonstrating an in vitro IC50 of 100 nM [1]. The target compound incorporates a 4-fluorobenzyl substituent at the N4-amine position, a modification designed to exploit electronic and steric effects distinct from other alkyl or aryl substitutions, while retaining the critical 5,7-diphenyl pharmacophore. Its procurement value lies in offering a specific, pre-functionalized vector for exploring N4-region SAR within c-Src and related kinase inhibitor programs, as opposed to starting from the bare scaffold.

Why N4-Position Substitution Matters: In-Class 5,7-Diphenyl-pyrrolo[2,3-d]pyrimidines Are Not Interchangeable


The seminal SAR study of the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class revealed that potency and kinase selectivity are exquisitely sensitive to the substitution pattern, specifically noting that the nature of substituents on the phenyl rings and the N4-ethylamine side chain drastically modulated both enzymatic and cellular activity [1]. Therefore, simply procuring the unsubstituted parent scaffold (e.g., CGP-62464) or a different N4-alkyl derivative (e.g., N-isobutyl analog) does not recapitulate the electronic and steric binding environment created by a 4-fluorobenzyl group. The electron-withdrawing fluorine atom is known to influence metabolic stability and potential halogen-bonding interactions with kinase hinge regions, making the specific 4-fluorobenzyl substitution a non-fungible design choice for mapping N4-tolerant chemical space within the Src-family kinase pocket.

Quantitative Differentiation of N-(4-Fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Kinase Selectivity Window: c-Src Inhibition Baseline vs. Closest Analog CGP-62464

The parent scaffold, CGP-62464 (unsubstituted N4-amine), is a documented potent c-Src inhibitor with an IC50 of 100 ± 20 nM in a liquid-phase tyrosine phosphorylation assay, and it exhibits a >50-fold selectivity window against VEGFR (Kdr) and Cdc2 serine/threonine kinase [1]. While direct data for the N-(4-fluorobenzyl) derivative is limited in primary literature, its design leverages the established SAR that N4-substitution modulates this selectivity window. Class-level inference suggests that the 4-fluorobenzyl group, by virtue of its electron-withdrawing effect, can further differentiate c-Src affinity relative to off-target kinases compared to the unsubstituted baseline [1].

Kinase Inhibition c-Src Selectivity SAR

Fluorine Incorporation Advantage: Metabolic Stability and Electronic Modulation

The introduction of a fluorine atom at the para-position of the benzyl group is a well-established medicinal chemistry strategy to enhance metabolic stability and modulate target engagement. Comparative drug design principles indicate that the 4-fluorobenzyl substituent can increase the metabolic half-life of the compound relative to the non-fluorinated N-benzyl analog, while also potentially enhancing binding through halogen-π interactions [1]. This provides a quantifiable advantage in in vitro hepatocyte microsomal stability assays and target residence time studies.

Medicinal Chemistry Fluorination Drug Metabolism

Comparator (2-Chlorobenzyl Analog) Suggests Halogen-Specific Kinase Potency Differentiation

A structurally proximal analog, N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been profiled against the human ERG channel (hERG), yielding an IC50 of 3.16 μM [1]. This implies a kinase vs. off-target selectivity profile that is influenced by the specific halogen and its position on the benzyl group. Although direct hERG data for the target compound is unavailable, the comparative halogen SAR suggests that the 4-fluorobenzyl derivative will exhibit a different, potentially improved cardiac safety margin relative to the 2-chlorobenzyl analog, given the distinct steric and electronic properties of fluorine versus chlorine.

Kinase Inhibitor Halogen Series SAR

Optimal Deployment Scenarios for N-(4-Fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Drug Discovery


Specialized Probe for Mapping N4-Position Effects on Src-Family Kinase Selectivity

Ideal for medicinal chemistry groups conducting SAR studies on the pyrrolo[2,3-d]pyrimidine scaffold. The specific 4-fluorobenzyl substitution allows researchers to systematically compare the electronic and steric effects of a para-fluoro substituent against the unsubstituted parent (CGP-62464) [1] and other N4-alkyl derivatives, directly informing lead optimization for osteolytic bone diseases or Src-driven malignancies.

Advanced Building Block for Next-Generation Kinase Inhibitors with Improved DMPK Profile

Procurement of this compound is strategic for teams aiming to build a compound library with incremental structural modifications designed to improve metabolic stability. The fluorobenzyl group is a known metabolism blocker [2]. Using this compound as a core fragment enables the design of novel chemical entities with potentially higher in vivo half-lives, giving a competitive edge in oral drug bioavailability optimization.

Differentiated hERG Safety-Evaluated Kinase Inhibitor Series

For pharmaceutical teams concerned with early cardiac safety triage. The target compound’s structural divergence from the 2-chlorobenzyl analog (hERG IC50 = 3.16 μM) suggests it can serve as a distinct chemotype for probing halogen-dependent hERG activity [3]. This enables parallel SAR investigation where both kinase potency and a differentiated cardiac liability profile can be co-optimized from the chemical starting point.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.